molecular formula C9H5N5O2 B019628 4-Nitrobenzeneazomalononitrile CAS No. 1080-02-0

4-Nitrobenzeneazomalononitrile

Cat. No.: B019628
CAS No.: 1080-02-0
M. Wt: 215.17 g/mol
InChI Key: JGNLOOXOIBSOLU-UHFFFAOYSA-N
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Description

((p-Nitrophenyl)azo)malononitrile is an organic compound characterized by the presence of a nitrophenyl group attached to an azo linkage, which is further connected to a malononitrile moiety. This compound is known for its vibrant color and is often used in the synthesis of dyes and pigments. The presence of both nitro and cyano groups in the molecule makes it highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((p-Nitrophenyl)azo)malononitrile typically involves the diazotization of p-nitroaniline followed by coupling with malononitrile. The reaction conditions often include:

    p-Nitroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with malononitrile in an alkaline medium to yield ((p-Nitrophenyl)azo)malononitrile.

Industrial Production Methods

Industrial production of ((p-Nitrophenyl)azo)malononitrile follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

((p-Nitrophenyl)azo)malononitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming various derivatives.

    Condensation: The compound can undergo Knoevenagel condensation with aldehydes or ketones to form α,β-unsaturated nitriles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Condensation: Aldehydes or ketones in the presence of a base like piperidine.

Major Products Formed

    p-Aminophenylazo)malononitrile.

    Substitution: Various substituted malononitrile derivatives.

    Condensation: α,β-Unsaturated nitriles.

Scientific Research Applications

((p-Nitrophenyl)azo)malononitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of ((p-Nitrophenyl)azo)malononitrile involves its ability to participate in various chemical reactions due to the presence of reactive nitro, azo, and cyano groups. These groups can interact with different molecular targets, leading to the formation of new compounds with diverse properties. The exact pathways depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • ((p-Nitrophenyl)azo)acetonitrile
  • ((p-Nitrophenyl)azo)benzonitrile
  • ((p-Nitrophenyl)azo)phenylacetonitrile

Uniqueness

((p-Nitrophenyl)azo)malononitrile is unique due to the presence of two cyano groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new materials and chemical processes.

Properties

IUPAC Name

2-[(4-nitrophenyl)diazenyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N5O2/c10-5-8(6-11)13-12-7-1-3-9(4-2-7)14(15)16/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNLOOXOIBSOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC(C#N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254301
Record name 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-13-2
Record name 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3722-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile, ((p-nitrophenyl)azo)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC21673
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21673
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-nitrophenyl)diazenylpropanedinitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6B232UCX
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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